5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C8H12N2O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with isopropyl alcohol and methylating agents. One common method includes the following steps:
Starting Material: Pyrazole is reacted with isopropyl alcohol in the presence of an acid catalyst to form 5-isopropoxy-1H-pyrazole.
Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide.
Carboxylation: Finally, the methylated product undergoes carboxylation to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The isopropoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid
- 1-Methyl-1H-pyrazole-5-carboxylic acid
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group at the 5-position and the carboxylic acid group at the 4-position differentiates it from other pyrazole derivatives, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-methyl-5-propan-2-yloxypyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)13-7-6(8(11)12)4-9-10(7)3/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFIAHENFVEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=NN1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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